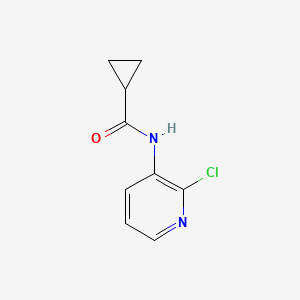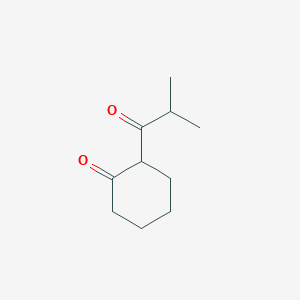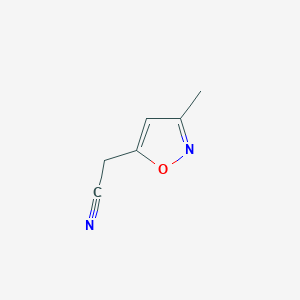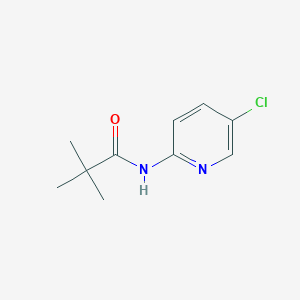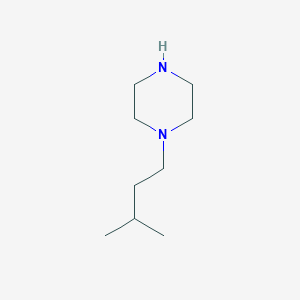
1-(3-Methylbutyl)piperazine
Overview
Description
1-(3-Methylbutyl)piperazine is an organic compound with the molecular formula C9H20N2. It is a derivative of piperazine, characterized by the presence of a 3-methylbutyl group attached to the nitrogen atom of the piperazine ring.
Preparation Methods
The synthesis of 1-(3-Methylbutyl)piperazine can be achieved through several routes. One common method involves the reaction of piperazine with 3-methylbutyl chloride under basic conditions. The reaction typically proceeds as follows:
Reaction with 3-Methylbutyl Chloride:
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
1-(3-Methylbutyl)piperazine undergoes various chemical reactions, including:
-
Oxidation
Reagents: Common oxidizing agents like potassium permanganate or hydrogen peroxide.
Conditions: Reactions are typically carried out in aqueous or organic solvents at elevated temperatures.
Products: Oxidation can lead to the formation of N-oxides or other oxidized derivatives of the piperazine ring.
-
Reduction
Reagents: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Conditions: Reactions are performed in inert atmospheres to prevent unwanted side reactions.
Products: Reduction can yield various reduced forms of the compound, depending on the specific conditions used.
-
Substitution
Reagents: Halogenating agents like thionyl chloride or phosphorus tribromide.
Conditions: Reactions are conducted in the presence of a base to facilitate the substitution process.
Products: Substitution reactions can introduce different functional groups onto the piperazine ring, leading to a variety of derivatives
Scientific Research Applications
1-(3-Methylbutyl)piperazine has several scientific research applications:
-
Medicinal Chemistry
- It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
- Its derivatives have shown potential as anxiolytic, antidepressant, and antipsychotic agents.
-
Organic Synthesis
- The compound serves as an intermediate in the synthesis of more complex organic molecules.
- It is used in the development of new synthetic methodologies and reaction mechanisms.
-
Material Science
- It is employed in the design and synthesis of novel materials with specific properties, such as polymers and resins.
- Its structural features contribute to the development of materials with enhanced mechanical and thermal stability .
Mechanism of Action
The mechanism of action of 1-(3-Methylbutyl)piperazine and its derivatives often involves interaction with specific molecular targets, such as receptors or enzymes. For instance, piperazine derivatives are known to act as agonists or antagonists at various neurotransmitter receptors, including serotonin and dopamine receptors. These interactions can modulate neurotransmitter release and uptake, leading to therapeutic effects in the treatment of neurological disorders .
Comparison with Similar Compounds
1-(3-Methylbutyl)piperazine can be compared with other piperazine derivatives, such as:
-
1-Benzylpiperazine
- Similar in structure but with a benzyl group instead of a 3-methylbutyl group.
- Used as a recreational drug and has stimulant properties.
-
1-(2-Pyridyl)piperazine
- Contains a pyridyl group, making it more polar and enhancing its ability to interact with biological targets.
- Used in the synthesis of pharmaceuticals with antidepressant and antipsychotic activities.
-
1-(4-Methylphenyl)piperazine
- Features a 4-methylphenyl group, which influences its pharmacological profile.
- Investigated for its potential use in treating anxiety and depression .
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
1-(3-methylbutyl)piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2/c1-9(2)3-6-11-7-4-10-5-8-11/h9-10H,3-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOCDAGIYEHKJRS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1CCNCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10434812 | |
| Record name | 1-(3-methylbutyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10434812 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34581-23-2 | |
| Record name | 1-(3-methylbutyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10434812 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-chloro-N-{5-[(3-chlorophenyl)methyl]-1,3-thiazol-2-yl}acetamide](/img/structure/B1364985.png)

![N-[(2,4-dichlorophenyl)methoxy]-1-[4-(3-fluoropropoxy)phenyl]methanimine](/img/structure/B1364988.png)
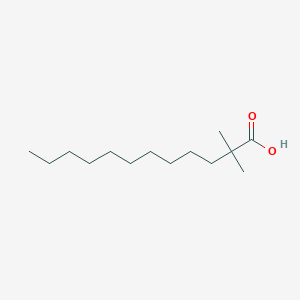
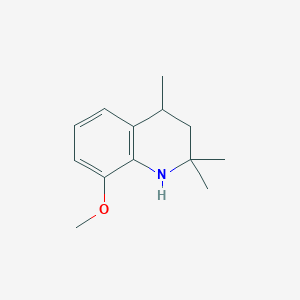
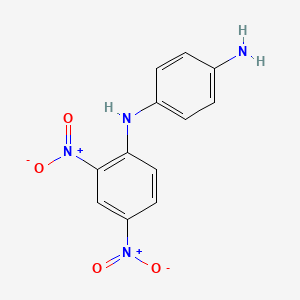
![2-[1-Cyano-2-(dimethylamino)vinyl]-5,7-bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B1364998.png)
